molecular formula C10H14BrNO B1518035 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol CAS No. 1154900-94-3

2-{[(3-Bromophenyl)methyl]amino}propan-1-ol

Cat. No.: B1518035
CAS No.: 1154900-94-3
M. Wt: 244.13 g/mol
InChI Key: VUKTVOJGZQVKLB-UHFFFAOYSA-N
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Description

2-{[(3-Bromophenyl)methyl]amino}propan-1-ol is a brominated amino alcohol characterized by a propan-1-ol backbone substituted with a (3-bromophenyl)methylamino group. The presence of the bromine atom at the 3-position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-[(3-bromophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8(7-13)12-6-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKTVOJGZQVKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromobenzyl chloride with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1,3-propanediol attacks the electrophilic carbon of 3-bromobenzyl chloride, forming the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to form corresponding aldehydes or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.

  • Reduction: Formation of 3-bromobenzylamine or 3-bromobenzyl alcohol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Bromophenyl)methyl]amino}propan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions.

  • Industry: It can be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

3-(2-Bromophenyl)propan-1-ol

  • Structure: Differs in the absence of the amino group and the bromine position (2- vs. 3-bromo).
  • Synthesis : Prepared via procedure A (reduction of 3-(2-bromophenyl)propionic acid) with 95% yield as a colorless oil .

2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol

  • Structure : Chlorine substituent at the 4-position instead of bromine at 3-position.
  • Synthesis : Microwave-assisted LiAlH4 reduction of aziridine precursors (75% yield) .
  • Key Contrasts : Chlorine’s lower electronegativity and smaller atomic radius compared to bromine may reduce steric hindrance and alter electronic effects on the aromatic ring.

2-{[(4-Methylphenyl)methyl]amino}propan-1-ol

  • Structure : Methyl group at the 4-position instead of bromine.
  • Synthesis : Similar aziridine ring-opening method (75% yield) as pale-yellow crystals .

Functional Group Variations

2-[(Pyridin-2-yl)methyl]amino}propan-1-ol

  • Structure : Pyridine ring replaces the bromophenyl group.
  • Properties: The nitrogen in pyridine introduces a strong electron-withdrawing effect and basicity, contrasting with bromine’s moderate electron-withdrawing nature.

Tribromoneopentyl Alcohol (3-Bromo-2,2-bis(bromomethyl)-1-propanol)

  • Structure : Highly brominated neopentyl backbone.
  • Regulatory Context: Listed under multiple CAS/EC numbers, highlighting regulatory complexities for brominated flame retardants.

Physicochemical and Spectroscopic Comparisons

NMR Data (Selected Examples)

  • 2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol: ¹H NMR: δ 1.2–1.4 (m, CH2), 2.7–3.1 (m, NCH2), 3.6–3.8 (m, CH2OH) . ¹³C NMR: δ 45.2 (NCH2), 63.8 (CH2OH), 128–134 (aromatic C-Cl) .
  • 3-(2-Bromophenyl)propan-1-ol :
    • ¹H NMR : δ 1.8–2.1 (m, CH2), 3.6–3.8 (t, CH2OH) .

Trends: The amino group in the target compound introduces distinct splitting patterns in the 2.7–3.1 ppm region (NCH2), absent in non-amino analogs. Bromine’s deshielding effect shifts aromatic protons downfield compared to chlorine or methyl substituents.

Biological Activity

2-{[(3-Bromophenyl)methyl]amino}propan-1-ol, also known as 3-Amino-2-(3-bromophenyl)propan-1-ol, is an organic compound that has gained attention for its potential biological activities. This article explores its biological mechanisms, interactions with various biological targets, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a brominated phenyl ring, an amino group, and a hydroxyl group. Its molecular formula is C10H14BrNC_{10}H_{14}BrN with a molecular weight of approximately 230.14 g/mol. The presence of the bromine atom at the 3-position of the phenyl ring imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

The mechanism of action of this compound involves its interaction with specific molecular targets. Research indicates that this compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The amino group can form hydrogen bonds with active sites on proteins, while the bromophenyl group may engage in hydrophobic interactions .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values ranging from 6 to 12 μg/mL. This indicates strong antimicrobial potential compared to conventional treatments .

Anticancer Effects

In vitro studies suggest that this compound may possess anticancer properties. It appears to inhibit cell proliferation in various cancer cell lines by modulating pathways involved in apoptosis and cell cycle regulation. A study focusing on human leukemia cells reported an IC50 value of approximately 0.5 μM, suggesting potent cytotoxicity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is insightful:

Compound NameStructural FeaturesBiological Activity
2-Amino-2-(4-bromophenyl)propan-1-olDifferent bromine positionModerate antimicrobial activity
2-Amino-2-(3-chlorophenyl)propan-1-olChlorine instead of bromineLower anticancer efficacy
2-Amino-2-(3-fluorophenyl)propan-1-olFluorine substitutionEnhanced enzyme inhibition

The positioning of the halogen atom significantly influences the chemical reactivity and biological properties of these compounds .

Case Studies

Antimicrobial Activity Study : A recent study published in MDPI tested this compound against various bacterial strains. Results indicated strong inhibitory effects comparable to standard antibiotics, highlighting its potential as a therapeutic agent .

Anticancer Research : Research focusing on the effects of this compound on human leukemia cells revealed significant cytotoxicity, with an IC50 value suggesting its potential application in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(3-Bromophenyl)methyl]amino}propan-1-ol
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